molecular formula C7H5Br2FO B591520 (2,6-Dibromo-4-fluorophenyl)methanol CAS No. 1346674-69-8

(2,6-Dibromo-4-fluorophenyl)methanol

Cat. No. B591520
CAS RN: 1346674-69-8
M. Wt: 283.922
InChI Key: FQRVRSIZRGCUQG-UHFFFAOYSA-N
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Description

“(2,6-Dibromo-4-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H5Br2FO and a molecular weight of 283.92 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “(2,6-Dibromo-4-fluorophenyl)methanol” consists of a phenyl ring substituted with two bromine atoms, one fluorine atom, and a methanol group . The exact spatial configuration can be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

“(2,6-Dibromo-4-fluorophenyl)methanol” is a solid at room temperature . Other physical and chemical properties such as solubility, boiling point, and specific optical rotation are not provided in the available resources .

Scientific Research Applications

Organic Synthesis and Catalysis

A study highlights the advantages of palladium-catalyzed C-H halogenation over traditional methods for preparing multi-substituted arenes, demonstrating milder conditions, higher yields, better selectivity, and practicality (Sun, Sun, & Rao, 2014). This indicates the utility of halogenated phenylmethanols in facilitating diverse chemical reactions.

Material Science

Electrochemical studies have explored the oxidation of tribromophenols in methanol, leading to various monomeric and dimeric alkoxy derivatives (Markova, Kučerová, Skopalová, & Barták, 2015). This demonstrates the role of halogenated phenylmethanols in synthesizing compounds with potential applications in environmental chemistry and materials science.

Photophysical Studies

Research into dual fluorescence in specific compounds reveals significant findings about conformational changes and aggregation effects, which can be induced by the solvent environment, providing insights into molecular interactions and the potential for rapid analysis of conformational changes using fluorescence spectroscopy (Matwijczuk, Kamiński, Górecki, Ludwiczuk, Niewiadomy, Maćkowski, & Gagoś, 2015).

Analytical Chemistry

The interaction of alcohols with fluorophenylacetylenes has been investigated, showing how methanol forms complexes incorporating hydrogen bonds. This study aids in understanding the subtleties of hydrogen bonding and molecular recognition (Maity, Maity, & Patwari, 2011).

Crystallography and Molecular Structure

Crystallographic analyses offer detailed insights into molecular structures, including the arrangement of molecules and intermolecular interactions. Such studies are crucial for designing materials with specific properties and understanding the structural basis of molecular function (Kang, Kim, Park, & Kim, 2015).

Mechanism of Action

The mechanism of action of “(2,6-Dibromo-4-fluorophenyl)methanol” is not specified in the available resources. Its effects would depend on the context of its use, such as the type of reaction it is involved in or the biological system it interacts with .

Safety and Hazards

“(2,6-Dibromo-4-fluorophenyl)methanol” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Future Directions

The future directions for the use of “(2,6-Dibromo-4-fluorophenyl)methanol” are not specified in the available resources. Its potential applications would depend on the context of its use, such as the type of chemical reactions it can participate in or the biological systems it can interact with .

properties

IUPAC Name

(2,6-dibromo-4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRVRSIZRGCUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)CO)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dibromo-4-fluorophenyl)methanol

CAS RN

1346674-69-8
Record name (2,6-Dibromo-4-fluorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 104k (20 g, 71 mmol) in EtOH (500 mL) was added NaBH4 (10 g, 284 mmol). The mixture was stirred at room temperature (10° C.) for 4 h and TLC showed the starting material had disappeared. The reaction was quenched by aqueous HCl solution (150 mL, 1M) and evaporated in vacuo until most of EtOH was distilled. The residue was extracted by ethyl acetate (500 mL×3). The organic layers were combined, dried with Na2SO4, and evaporated in vacuo. The residue was purified by silica-gel column chromatography eluting with petroleum ether/ethyl acetate (from 50:1 to 20:1) to give 104l as a white solid (15g, 75%). MS: [M-OH]+ 267. 1H NMR (500 MHz, DMSO-d6) δ 7.68 (d, J=8.5, 2H), 5.23 (s, 1H), 4.71 (s, 2H).
Name
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Yield
75%

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